2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide
Description
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Properties
IUPAC Name |
2-[6-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-5-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl]-N-(3-methoxypropyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN5O4S/c1-12-16-20(24-11-27(21(16)29)10-15(28)23-7-4-8-30-2)32-17(12)19-25-18(26-31-19)13-5-3-6-14(22)9-13/h3,5-6,9,11H,4,7-8,10H2,1-2H3,(H,23,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPCPPYVFVFIAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)CC(=O)NCCCOC)C3=NC(=NO3)C4=CC(=CC=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN5O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide is a complex organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.90 g/mol. The structure incorporates a thieno[2,3-d]pyrimidine core, an oxadiazole moiety, and a methoxypropyl acetamide side chain, which are critical for its biological activity.
Antiviral Activity
Research has indicated that derivatives of oxadiazole compounds exhibit significant antiviral properties. For example, compounds structurally related to oxadiazoles have shown effectiveness against various viruses including Tobacco Mosaic Virus (TMV) and other viral pathogens. In a study focusing on similar oxadiazole derivatives, compounds demonstrated up to 50% inhibition against TMV at concentrations around 500 µg/mL .
Antitumor Activity
Studies have also explored the antitumor potential of thieno[2,3-d]pyrimidine derivatives. A related compound exhibited cytotoxic effects on several cancer cell lines, suggesting that modifications in the thieno-pyrimidine structure can enhance its anticancer properties. For instance, structural variations led to different levels of activity against human breast cancer cells .
Enzyme Inhibition
The compound may also act as an inhibitor for specific enzymes involved in cancer progression. Certain oxadiazole derivatives have been reported to inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis . This suggests that the compound could have therapeutic implications in cancer treatment.
Case Studies
| Study | Focus | Key Findings |
|---|---|---|
| Study A | Antiviral Activity | Demonstrated 50% inhibition of TMV at 500 µg/mL concentration. |
| Study B | Antitumor Effects | Showed cytotoxicity against breast cancer cell lines with IC50 values indicating significant potency. |
| Study C | Enzyme Inhibition | Identified as a potential inhibitor of carbonic anhydrase with implications in tumor growth suppression. |
The proposed mechanism of action for the biological activity of this compound includes:
- Inhibition of Viral Replication : By interfering with viral RNA synthesis.
- Induction of Apoptosis in Cancer Cells : Through activation of caspases and modulation of Bcl-2 family proteins.
- Enzyme Inhibition : Blocking the active sites of specific enzymes involved in metabolic pathways critical for tumor survival.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that compounds containing oxadiazole and thienopyrimidine moieties exhibit significant anticancer properties. The specific structure of this compound suggests it may inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest. Research has shown that derivatives of thienopyrimidine can target various cancer types, making this compound a candidate for further investigation in cancer therapeutics .
2. Antimicrobial Properties
Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The presence of the 3-chlorophenyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate bacterial membranes and exert antibacterial effects. Preliminary studies suggest that this compound may be effective against both gram-positive and gram-negative bacteria .
3. Anti-inflammatory Effects
The thienopyrimidine framework has been associated with anti-inflammatory properties in several studies. By modulating inflammatory pathways, this compound may offer therapeutic benefits in treating conditions such as rheumatoid arthritis and inflammatory bowel disease. Further research is needed to elucidate its mechanism of action and efficacy in clinical settings .
Material Science Applications
1. Organic Electronics
The unique electronic properties of compounds featuring oxadiazole and thienopyrimidine structures make them suitable candidates for organic electronic applications, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's ability to form stable thin films can enhance charge transport and improve device efficiency .
2. Photovoltaic Devices
Research indicates that materials with similar chemical structures can be utilized as electron transport layers in solar cells. Their high electron mobility and stability under operational conditions are critical for developing efficient photovoltaic devices. This compound could contribute to advancements in renewable energy technologies .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Anticancer Activity Study | Evaluated the cytotoxic effects on cancer cell lines | Showed significant inhibition of cell growth in breast and lung cancer models |
| Antimicrobial Efficacy Research | Tested against various bacterial strains | Demonstrated effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA) |
| Material Science Investigation | Analyzed electronic properties for OLED applications | Achieved high luminescence efficiency when incorporated into device structures |
Preparation Methods
Amidoxime Formation
3-Chlorobenzonitrile (1 ) reacts with hydroxylamine hydrochloride in ethanol/water (1:1) under reflux (80°C, 6 h) to yield 3-chlorobenzamidoxime (2 ) (Scheme 1):
$$
\text{3-Cl-C}6\text{H}4\text{CN} + \text{NH}2\text{OH·HCl} \rightarrow \text{3-Cl-C}6\text{H}4\text{C(=NOH)NH}2 \quad (\text{Yield: 92\%})
$$
Table 1: Reaction Conditions for Amidoxime Synthesis
| Parameter | Value |
|---|---|
| Solvent | EtOH/H₂O (1:1) |
| Temperature | 80°C |
| Time | 6 h |
| Catalyst | None |
Cyclization to 1,2,4-Oxadiazole
Compound 2 undergoes cyclodehydration with chloroacetyl chloride in dichloromethane (DCM) at 0°C→RT (24 h), forming 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-carbonyl chloride (3 ) (Scheme 1):
$$
\text{3-Cl-C}6\text{H}4\text{C(=NOH)NH}2 + \text{ClCH}2\text{COCl} \rightarrow \text{3-Cl-C}6\text{H}4\text{-Oxadiazole-COCl} \quad (\text{Yield: 85\%})
$$
Key Spectral Data :
- IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1610 cm⁻¹ (C=N stretch).
- ¹H NMR (CDCl₃) : δ 8.45 (s, 1H, Ar-H), 7.95–7.89 (m, 3H, Ar-H).
Construction of Thieno[2,3-d]Pyrimidin-4-One Core
Thiophene Esterification
2-Amino-4-methylthiophene-3-carboxylate (4 ) is prepared via Gewald reaction:
- Reactants : Cyanoacetate, sulfur, and 3-methoxypropylamine in ethanol (reflux, 12 h).
- Yield : 78% after recrystallization (hexane/EtOAc).
Cyclocondensation
Compound 4 reacts with urea in polyphosphoric acid (PPA) at 120°C (4 h) to form 5-methylthieno[2,3-d]pyrimidin-4(3H)-one (5 ) (Scheme 2):
$$
\text{C}6\text{H}7\text{NO}2\text{S} + \text{NH}2\text{CONH}_2 \xrightarrow{\text{PPA}} \text{Thienopyrimidinone} \quad (\text{Yield: 68\%})
$$
Table 2: Characterization of Compound 5
| Technique | Data |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 2.45 (s, 3H, CH₃), 6.85 (s, 1H, Thienyl-H), 8.20 (s, 1H, NH). |
| MS (ESI) | m/z 195.1 [M+H]⁺ |
Coupling of Oxadiazole and Thienopyrimidinone Moieties
Nucleophilic Aromatic Substitution
Compound 5 undergoes bromination at C6 using N-bromosuccinimide (NBS) in DMF (0°C→RT, 2 h) to yield 6-bromo-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (6 ) (Yield: 74%).
Suzuki-Miyaura Coupling
Compound 6 reacts with 3-(3-chlorophenyl)-1,2,4-oxadiazole-5-boronic acid (7 ) under Pd(PPh₃)₄ catalysis (Scheme 3):
- Conditions : DME/H₂O (3:1), K₂CO₃, 90°C, 12 h.
- Yield : 63% of 6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one (8 ).
Table 3: Optimization of Coupling Conditions
| Catalyst Loading | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| 5 mol% Pd(PPh₃)₄ | K₂CO₃ | 90 | 63 |
| 3 mol% Pd(OAc)₂ | Cs₂CO₃ | 100 | 55 |
Introduction of N-(3-Methoxypropyl)Acetamide Side Chain
Alkylation of Pyrimidinone Nitrogen
Compound 8 reacts with 2-bromo-N-(3-methoxypropyl)acetamide (9 ) in DMF using K₂CO₃ (60°C, 6 h) to afford the final product (Scheme 4):
$$
\text{8} + \text{BrCH}2\text{C(O)NHC}3\text{H}6\text{OCH}3 \rightarrow \text{Target Compound} \quad (\text{Yield: 58\%})
$$
Purification : Column chromatography (SiO₂, hexane/EtOAc 1:1 → 1:3).
Spectral Confirmation
- ¹H NMR (DMSO-d₆) : δ 1.85 (quintet, 2H, CH₂), 3.25 (s, 3H, OCH₃), 3.45 (t, 2H, NCH₂), 4.10 (s, 2H, COCH₂N), 6.95 (s, 1H, Thienyl-H).
- HRMS (ESI) : m/z 474.9301 [M+H]⁺ (calc. 474.9304).
Alternative Synthetic Pathways
One-Pot Oxadiazole-Thienopyrimidinone Assembly
A modified approach condenses steps 4.1–4.2 by using in situ-generated boronic acid, reducing purification steps (Yield: 51%).
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation in step 3.2, improving yield to 76%.
Q & A
Q. What are the optimal reaction conditions for synthesizing the thieno[2,3-d]pyrimidinone core in this compound?
- Methodological Answer: Begin with cyclocondensation of aminothiophene derivatives (e.g., 5-methyl-2-aminothiophene-3-carboxylate) with chlorooxadiazole precursors. Use Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) to facilitate heterocycle formation . Optimize base (e.g., KCO or DBU), temperature (40–60°C), and reaction time (8–24 hours). Monitor progress via TLC and purify via column chromatography. Yields improve with electron-withdrawing substituents on the aryl ring (e.g., 2-Cl-pyrid-3-yl derivatives yield 85% under optimized conditions) .
Q. How can the regiochemistry of substituents on the 1,2,4-oxadiazole ring be confirmed experimentally?
- Methodological Answer: Use NOESY NMR to assess spatial proximity between protons on the oxadiazole and adjacent rings. For definitive confirmation, perform X-ray crystallography on single crystals grown via slow evaporation in DCM/hexane. Compare experimental data with DFT-calculated structures (e.g., B3LYP/6-31G(d)) to validate regioselectivity. Substituent position (e.g., meta vs. para on the chlorophenyl group) significantly impacts reactivity and product distribution .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer:
- NMR (¹H/¹³C): Assign peaks using DEPT-135 and HSQC for carbon-proton correlations. The 3-methoxypropyl group’s methylene protons typically appear as a triplet at δ 3.4–3.6 ppm.
- Mass Spectrometry (HRMS): Use ESI+ mode to confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of the acetamide side chain).
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm) and oxadiazole ring vibrations (C=N at ~1600 cm) .
Advanced Research Questions
Q. How can contradictions in reported yields for similar thieno[2,3-d]pyrimidine derivatives be resolved?
- Methodological Answer: Systematically vary reaction parameters:
- Base: Compare weak bases (KCO) vs. strong bases (DBU). DBU may enhance cyclization but risk side reactions.
- Solvent: Test polar aprotic solvents (DMF, acetonitrile) vs. non-polar (toluene). Higher polarity often improves solubility of intermediates.
- Temperature: Screen 40–100°C; higher temps may accelerate reactions but degrade sensitive groups (e.g., methoxypropyl).
Analyze purity via HPLC (C18 column, acetonitrile/water gradient) to distinguish low yields from byproduct formation. Contradictions often arise from steric hindrance (e.g., ortho-substituted aryl groups reduce yields by 20–30%) .
Q. What computational strategies predict the electronic properties and reactivity of this compound?
- Methodological Answer:
- DFT Calculations: Use Gaussian09 with B3LYP/6-31G(d) to model HOMO-LUMO gaps (predicting charge transfer) and molecular electrostatic potential (MESP) maps (identifying nucleophilic/electrophilic sites).
- Docking Studies: Employ AutoDock Vina to simulate interactions with biological targets (e.g., kinase ATP-binding pockets). Align results with experimental IC values from enzyme inhibition assays.
- MD Simulations: Run 100 ns trajectories in GROMACS to assess stability in aqueous vs. lipid bilayer environments .
Q. How to design structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer:
- Analog Synthesis: Modify the 3-chlorophenyl group (e.g., replace Cl with F, CF) and vary the N-alkyl chain (e.g., ethoxypropyl vs. methoxypropyl).
- Biological Assays: Test analogs against kinase panels (e.g., EGFR, VEGFR-2) using ADP-Glo™ assays.
- Data Analysis: Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with IC. Prior studies show electron-deficient aryl groups enhance kinase binding by 2–5-fold .
Safety and Handling
Q. What protocols mitigate risks during synthesis and handling?
- Methodological Answer:
- PPE: Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood for all reactions involving volatile reagents (e.g., DCM).
- Storage: Keep the compound in airtight containers under argon at 2–8°C to prevent hydrolysis.
- Spill Management: Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste. Refer to GHS hazard codes (H302: Harmful if swallowed) .
Data Contradiction Analysis
Q. Why do some studies report divergent bioactivity results for structurally similar compounds?
- Methodological Answer:
- Purity Verification: Re-analyze legacy compounds via LC-MS to confirm absence of impurities (e.g., dechlorinated byproducts).
- Assay Conditions: Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times (24–72 hours). Contradictions may arise from off-target effects or metabolite interference.
- Structural Nuances: Minor changes (e.g., methyl vs. ethyl on the pyrimidine ring) can alter logP by 0.5 units, significantly impacting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
